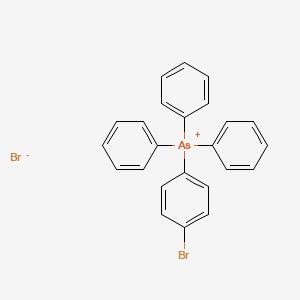
(4-Bromophenyl)(triphenyl)arsanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromophenyl)(triphenyl)arsanium bromide is an organoarsenic compound characterized by the presence of a bromophenyl group and three triphenyl groups attached to an arsenic atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(triphenyl)arsanium bromide typically involves the reaction of triphenylarsine with 4-bromobenzyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: (4-Bromophenyl)(triphenyl)arsanium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The arsenic center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
(4-Bromophenyl)(triphenyl)arsanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in studies involving arsenic-containing molecules and their biological effects.
Medicine: Research into arsenic-based compounds for therapeutic applications, such as anticancer agents, may involve this compound.
Industry: It can be used in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism of action of (4-Bromophenyl)(triphenyl)arsanium bromide involves its interaction with molecular targets through its arsenic center. The compound can form coordination complexes with various biomolecules, influencing their function. The bromophenyl group can also participate in electrophilic aromatic substitution reactions, further modifying its activity.
相似化合物的比较
- (4-Bromophenyl)(triphenyl)phosphonium bromide
- (4-Bromophenyl)(triphenyl)stannane
- (4-Bromophenyl)(triphenyl)antimony bromide
Comparison: Compared to these similar compounds, (4-Bromophenyl)(triphenyl)arsanium bromide is unique due to the presence of arsenic, which imparts distinct chemical reactivity and potential biological activity. The differences in the central atom (arsenic vs. phosphorus, tin, or antimony) result in variations in their chemical behavior and applications.
属性
CAS 编号 |
581776-18-3 |
|---|---|
分子式 |
C24H19AsBr2 |
分子量 |
542.1 g/mol |
IUPAC 名称 |
(4-bromophenyl)-triphenylarsanium;bromide |
InChI |
InChI=1S/C24H19AsBr.BrH/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-19H;1H/q+1;/p-1 |
InChI 键 |
JZKVJBMHRSVVBP-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)Br.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline](/img/structure/B12584501.png)
![Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester](/img/structure/B12584508.png)
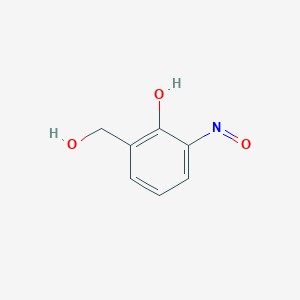

![({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol](/img/structure/B12584530.png)

![7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one](/img/structure/B12584543.png)

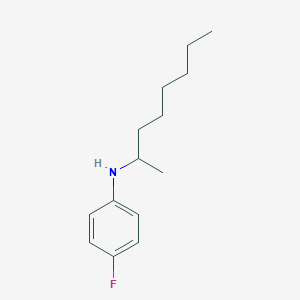
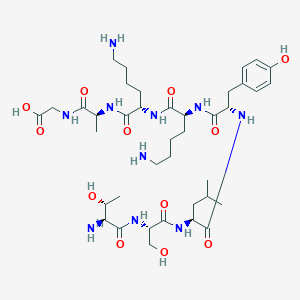
![1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene](/img/structure/B12584575.png)
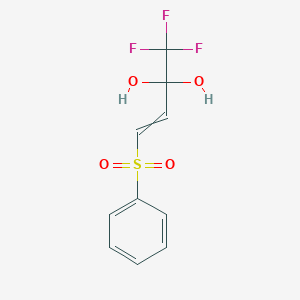
![5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol](/img/structure/B12584588.png)
